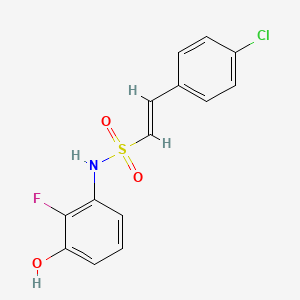

(E)-2-(4-Chlorophenyl)-N-(2-fluoro-3-hydroxyphenyl)ethenesulfonamide

Description

(E)-2-(4-Chlorophenyl)-N-(2-fluoro-3-hydroxyphenyl)ethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone substituted with a 4-chlorophenyl group and an N-linked 2-fluoro-3-hydroxyphenyl moiety. The (E)-stereochemistry of the double bond is critical for its structural rigidity and intermolecular interactions. The 4-chlorophenyl group enhances lipophilicity, while the 2-fluoro-3-hydroxyphenyl substituent introduces hydrogen-bonding capabilities and electronic effects due to the electron-withdrawing fluorine and polar hydroxyl group.

Properties

IUPAC Name |

(E)-2-(4-chlorophenyl)-N-(2-fluoro-3-hydroxyphenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO3S/c15-11-6-4-10(5-7-11)8-9-21(19,20)17-12-2-1-3-13(18)14(12)16/h1-9,17-18H/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZLMMBACALYTI-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)F)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-Chlorophenyl)-N-(2-fluoro-3-hydroxyphenyl)ethenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes involved in cancer proliferation. It operates through several mechanisms:

- Microtubule Disruption : Similar compounds have been shown to inhibit microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Inhibition of Cell Proliferation : Studies indicate that derivatives of this compound can significantly reduce the proliferation of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in cell survival .

Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis has been performed on (E)-N-Aryl-2-ethene-sulfonamide derivatives, revealing critical insights into how structural modifications influence their biological activity. Key findings include:

- Electronic and Steric Effects : The presence of electron-withdrawing groups, such as the fluoro and chloro substituents, enhances the anticancer activity by affecting the electronic distribution within the molecule. Notably, descriptors like (highest occupied molecular orbital energy) and steric parameters were significantly correlated with anticancer efficacy .

- Correlation with Experimental Data : The QSAR models developed exhibited high correlation coefficients (), indicating that electronic and steric factors are crucial in predicting the biological activity of these compounds .

Biological Activity Overview

The compound has been investigated for various biological activities beyond anticancer effects, including:

- Antimicrobial Properties : Initial studies highlight potential antimicrobial effects against a range of pathogens, suggesting broader therapeutic applications.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Case Studies

- Anticancer Activity : A study involving 40 derivatives based on (E)-N-Aryl-2-ethene-sulfonamide demonstrated significant inhibitory effects on cancer cell lines. The IC50 values indicated that certain modifications led to enhanced potency against prostate cancer cells .

- Comparative Analysis : In a comparative study, compounds similar to this compound were evaluated for their cytotoxicity against various human tumor cell lines. The results showed that the compound exhibited comparable or superior activity relative to existing anticancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The physicochemical properties of ethenesulfonamide derivatives are highly dependent on substituent electronic and steric profiles. Key comparisons include:

Table 1: Substituent Effects on Melting Points and Yields

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl (Cl) and 2-fluoro (F) groups in the target compound enhance electrophilicity compared to methoxy (-OCH3) derivatives, which are electron-donating. This may influence reactivity in biological systems .

- Melting Points : Crystalline derivatives with complex substituents (e.g., Factor Xa inhibitor in ) exhibit higher melting points (163–165°C) due to strong intermolecular interactions, whereas methoxy-substituted compounds (e.g., 6f) remain semi-solid .

Key Observations :

- Yields : Yields vary significantly (26–75%), influenced by steric hindrance and electronic effects. Nitro-substituted compounds (e.g., 6u) achieve higher yields (75%) due to favorable reactivity .

- Methodology : Method B (piperidine-mediated condensation) generally provides higher yields than artemisinin-based syntheses, suggesting scalability advantages for the target compound if similar methods apply .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.